Prostaglandin F2alpha methyl ester
Overview
Description
Prostaglandin F2alpha methyl ester (PGF2α methyl ester) is an analog of PGF2α where the C-1 carboxyl group has been esterified as the methyl ester . It is one of the first PG esters shown to have ocular hypotensive activity . It is also described as a prostanoid .
Synthesis Analysis
A concise chemoenzymatic synthesis method for several representative prostaglandins, including prostaglandin F2α, has been reported . This method involves the synthesis of the common intermediate bromohydrin in only two steps, allowing the completion of the synthesis of prostaglandin F2α in five steps on a 10-gram scale . The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .Molecular Structure Analysis
The molecular formula of Prostaglandin F2alpha methyl ester is C21H36O5 . Its IUPAC name is methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate . The molecular weight is 368.5 g/mol .Scientific Research Applications
Biomarker for Oxidative Stress
Prostaglandin F2alpha methyl ester is studied for its role as a biomarker in assessing oxidative stress in vivo. The development of an enzyme-linked immunosorbent assay (ELISA) for 8-iso-Prostaglandin F2alpha (a variant of Prostaglandin F2alpha) provides a quantitative measure of this biomarker. The assay has been applied to demonstrate the significantly higher levels of 8-iso-PGF2alpha in aged rats compared to younger ones, indicating elevated oxidative stress with age. This biomarker is also useful for assessing oxidative injury in specific organs, such as the liver and kidney (Chu et al., 2009).
Biosynthesis Involvement
Prostaglandin F2alpha methyl ester is implicated in the biosynthesis pathway involving anandamide, a bioactive ligand for cannabinoid receptors. The conversion of anandamide by cyclooxygenase 2 (COX-2) leads to the formation of a cyclic endoperoxide intermediate, which is then reduced to form Prostaglandin F2alpha methyl ester by prostaglandin F synthase. This two-step biosynthesis process, involving an intermediate endoperoxide, is significant for the formation of Prostaglandin F2alpha methyl ester from anandamide (Wu Yang et al., 2005).
Role in Reproductive Performance
Research in swine indicates that Prostaglandin F2alpha methyl ester, when added to boar sperm, can influence sperm quality and improve reproductive performance. Various concentrations of Prostaglandin F2alpha methyl ester have been tested to assess their effects on sperm viability, motility, morphology, and other parameters over different preservation periods. The results suggest that certain concentrations of Prostaglandin F2alpha methyl ester can be used beneficially in reproductive processes without causing adverse effects (Yeste et al., 2008).
Impact on Renal Function
Prostaglandin F2alpha methyl ester is also relevant in renal physiology. The synthesis of Prostaglandin F2alpha in the kidney is regulated by various factors, including sodium and potassium depletion. The enzyme PGF synthase, responsible for the synthesis of Prostaglandin F2alpha, is detected in the kidneys of various mammals. The localization of PGF synthase in the proximal tubule of the human kidney, alongside cyclooxygenase (COX)-1, and in renal cell carcinoma alongside COX-2, suggests that Prostaglandin F2alpha plays an important physiological role in the kidney and may also serve as a marker for tumorigenesis in renal cell carcinoma (Sakurai et al., 2005).
Safety And Hazards
Future Directions
A general, catalyst-controlled route to prostaglandin F2α and its analogues has been reported . This approach uses a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction between a racemic bicyclic allyl chloride and alkenyl boronic esters bearing chiral alcohols to give cyclopentyl intermediates bearing 3 contiguous stereocenters . This publication suggests that this cost-efficient synthesis route for prostaglandins holds the potential to make prostaglandin-related drugs more affordable and facilitate easier access to their analogues .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMFGSFLLCCAO-NVRZHKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037318 | |
Record name | Prostaglandin F2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin F2alpha methyl ester | |
CAS RN |
33854-16-9 | |
Record name | Prostaglandin F2α methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33854-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin F2 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin F2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINOPROST METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.